molecular formula C10H14FNO B13302945 4-(1-Amino-2-methylpropyl)-2-fluorophenol

4-(1-Amino-2-methylpropyl)-2-fluorophenol

Cat. No.: B13302945
M. Wt: 183.22 g/mol
InChI Key: MTHQSBMKGPIHCX-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropyl)-2-fluorophenol is an organic compound with a unique structure that includes an amino group, a methyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropyl)-2-fluorophenol typically involves the reaction of 2-fluorophenol with 1-amino-2-methylpropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the amino group.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as the preparation of intermediates, purification, and final synthesis under controlled temperature and pressure conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-(1-Amino-2-methylpropyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar structure but lacks the fluorine atom and phenol group.

    4-(1-Amino-2-methylpropyl)-3-fluorophenol: Similar structure but with the fluorine atom in a different position.

Uniqueness

4-(1-Amino-2-methylpropyl)-2-fluorophenol is unique due to the specific positioning of the amino, methyl, and fluorine groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)-2-fluorophenol

InChI

InChI=1S/C10H14FNO/c1-6(2)10(12)7-3-4-9(13)8(11)5-7/h3-6,10,13H,12H2,1-2H3

InChI Key

MTHQSBMKGPIHCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)O)F)N

Origin of Product

United States

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